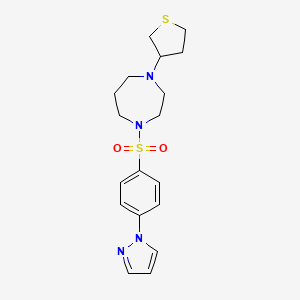
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.54. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
This compound is involved in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. Research shows that heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, similar in structure to the compound , serve as precursors to heterocyclic o-quinodimethanes. These intermediates are useful in constructing more complex molecular architectures through cycloaddition reactions and subsequent transformations (Chaloner et al., 1992).
Cycloaddition Reactions
Cycloaddition reactions are a pivotal application area for such compounds. They participate in reactions with diazomethane and other diazo compounds to form pyrazolines and pyrazoles, which are significant in synthesizing various biologically active molecules (Helder et al., 1973). These reactions are fundamental in creating a wide range of heterocyclic structures that can lead to the discovery of new drugs and materials.
Multicomponent Reactions
Multicomponent reactions (MCRs) are another critical area where such compounds find application. They are employed in the synthesis of complex molecules through Ugi multicomponent reactions, followed by intramolecular nucleophilic substitutions, leading to the formation of diazepane or diazocane systems. This approach is noted for its efficiency in constructing complex molecular frameworks with potential pharmaceutical applications (Banfi et al., 2007).
Synthesis of Alkynylpyrazoles
Compounds like the one are also used in the synthesis of alkynylpyrazoles, which are valuable intermediates in organic synthesis and pharmaceutical chemistry. The regio- and stereo-selective addition of diazomethane to enyne sulfones, followed by further transformations, leads to the formation of these alkynylpyrazoles, showcasing the compound's versatility in synthetic applications (Yoshimatsu et al., 1997).
Antimicrobial Agent Synthesis
Research into new antimicrobial agents also utilizes such compounds. Studies have shown that synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, similar to the one , can yield potent antimicrobial agents. This application highlights the compound's potential in contributing to public health by addressing antibiotic resistance challenges (Darwish et al., 2014).
Propiedades
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYYPAOLFRXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

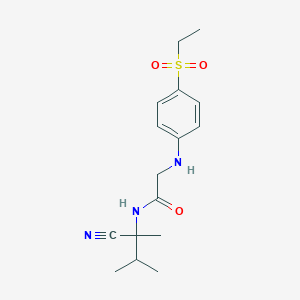
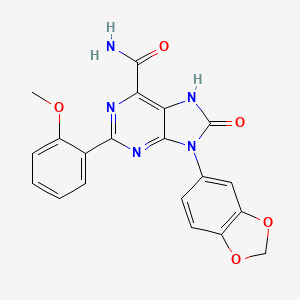
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)
![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

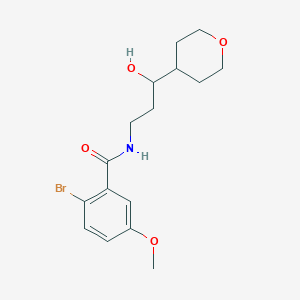


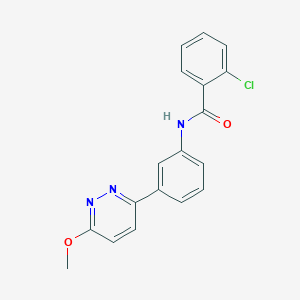
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)
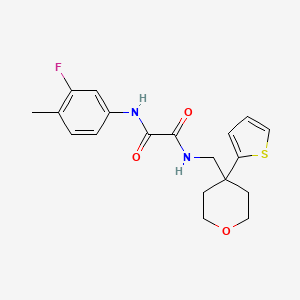
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)